molecular formula C13H13FO3 B11810395 (3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol

(3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol

Cat. No.: B11810395
M. Wt: 236.24 g/mol
InChI Key: AOLZNOZIELNILV-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol is an organic compound with the molecular formula C13H13FO3 It is characterized by the presence of a furan ring substituted with a fluorine atom and a methyl group, as well as a methoxyphenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The fluorine atom and methyl group are introduced onto the furan ring through electrophilic substitution reactions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached to the furan ring via a Friedel-Crafts alkylation reaction.

    Formation of the Methanol Moiety: The final step involves the reduction of a carbonyl group to form the methanol moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the methanol moiety to other functional groups such as alkanes.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium fluoride (KF).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or other reduced derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylfuran-2-yl)methanol: Similar structure but lacks the fluorine and methoxyphenyl groups.

    (3-Fluoro-5-methoxyphenyl)methanol: Similar structure but lacks the methyl group on the furan ring.

Uniqueness

(3-Fluoro-5-methylfuran-2-yl)(2-methoxyphenyl)methanol is unique due to the combination of its fluorine, methyl, and methoxyphenyl substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13FO3

Molecular Weight

236.24 g/mol

IUPAC Name

(3-fluoro-5-methylfuran-2-yl)-(2-methoxyphenyl)methanol

InChI

InChI=1S/C13H13FO3/c1-8-7-10(14)13(17-8)12(15)9-5-3-4-6-11(9)16-2/h3-7,12,15H,1-2H3

InChI Key

AOLZNOZIELNILV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C(C2=CC=CC=C2OC)O)F

Origin of Product

United States

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